N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique combination of functional groups, including a pyridazinone core, a fluorophenyl moiety, and a tetrazole group, which may confer specific biological activities.
The compound's chemical structure can be referenced through various chemical databases and publications, including PubChem and ChemicalBook. Its CAS number is 1021225-04-6, which facilitates its identification in chemical inventories.
This compound belongs to the class of organic compounds that include heterocycles and amides. It is characterized by its multiple functional groups that suggest potential pharmacological properties.
The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is C19H18FN5O2. The structure features:
The molecular weight of this compound is approximately 371.4 g/mol. Its structural representation can be derived from its SMILES notation: O=C(NCc1cccc(F)c1)CCn2nnn2.
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, which can be explored through kinetic studies and thermodynamic analysis.
The mechanism of action for N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is hypothesized to involve interactions with specific biological targets, potentially influencing signaling pathways or enzyme activities relevant to disease processes.
Preliminary studies may suggest that the compound exhibits activity against certain targets, but detailed pharmacological profiling is necessary to elucidate its mechanism fully.
While specific physical properties like boiling point and melting point are often not disclosed in initial reports, typical analyses include:
Chemical properties such as reactivity with acids or bases, oxidation states, and potential for forming complexes with metals should also be characterized through experimental studies.
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide has potential applications in:
This compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential bioactivity. Further studies are warranted to explore its full capabilities in various scientific domains.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5